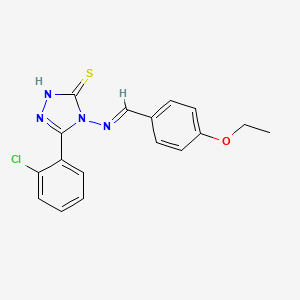
Octadecyl trichloroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octadecyl trichloroacetate: is an organic compound that belongs to the class of esters. It is derived from trichloroacetic acid and octadecanol. This compound is known for its hydrophobic properties and is often used in surface modification and as a coupling agent in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Octadecyl trichloroacetate is typically synthesized through the esterification of trichloroacetic acid with octadecanol. The reaction is usually catalyzed by an acid such as sulfuric acid. The process involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where trichloroacetic acid and octadecanol are combined in the presence of a catalyst. The mixture is heated to a specific temperature to ensure complete reaction. The product is then purified through distillation or recrystallization to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Octadecyl trichloroacetate can undergo oxidation reactions, although these are less common due to the stability of the ester bond.
Reduction: Reduction reactions are also rare for this compound.
Substitution: The most common reactions involve nucleophilic substitution, where the trichloroacetate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of new esters or amides.
Scientific Research Applications
Chemistry: Octadecyl trichloroacetate is used in the modification of surfaces to make them hydrophobic. It is also employed as a coupling agent in the synthesis of various organic compounds.
Biology: In biological research, this compound is used to modify the surface properties of biomaterials, enhancing their compatibility and functionality.
Medicine: While not commonly used directly in medicine, this compound can be part of drug delivery systems where surface modification is crucial.
Industry: In industrial applications, it is used in the production of coatings, adhesives, and sealants. Its hydrophobic properties make it valuable in creating water-resistant materials.
Mechanism of Action
The primary mechanism by which octadecyl trichloroacetate exerts its effects is through the modification of surface properties. By forming a hydrophobic layer, it alters the interaction between the surface and its environment. This can affect adhesion, wettability, and other surface characteristics. The molecular targets are typically the hydroxyl groups on surfaces, which react with the trichloroacetate group to form stable ester bonds.
Comparison with Similar Compounds
Trichloroacetic acid: A precursor to octadecyl trichloroacetate, used in similar applications but lacks the long hydrophobic chain.
Octadecyl trichlorosilane: Another surface-modifying agent with similar hydrophobic properties but different chemical reactivity.
Octadecyl dimethylchlorosilane: Used for surface modification but has different functional groups and reactivity.
Uniqueness: this compound is unique due to its combination of a long hydrophobic chain and a reactive trichloroacetate group. This makes it particularly effective in applications requiring both hydrophobicity and chemical reactivity.
Properties
CAS No. |
35425-17-3 |
|---|---|
Molecular Formula |
C20H37Cl3O2 |
Molecular Weight |
415.9 g/mol |
IUPAC Name |
octadecyl 2,2,2-trichloroacetate |
InChI |
InChI=1S/C20H37Cl3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25-19(24)20(21,22)23/h2-18H2,1H3 |
InChI Key |
SHVKFBUBFSLWFV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,4-dihydro-2H-spiro[isoquinoline-1,4'-piperidine]](/img/structure/B12041629.png)
![6-Hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid (2-butyl-4-oxo-4H-quinazolin-3-yl)-amide](/img/structure/B12041631.png)

![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (4aS,6aR,6aS,6bR,9R,10S,12aR,14bS)-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12041640.png)




![1-(4-Butylanilino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12041667.png)
![(2S)-6-amino-2-[2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(1R,4S,7R,11R,14S,17R)-7-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(3R,9S,12S,15S,21S)-21-[[(2R)-6-amino-2-[[(3R,7R,13S)-3-[[(3R,6S,12S,15R)-15-[[(E)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]but-2-enoyl]amino]-12-[(2S)-butan-2-yl]-9-methylidene-6-(2-methylpropyl)-5,8,11,14-tetraoxo-1-thia-4,7,10,13-tetrazacyclohexadecane-3-carbonyl]amino]-4-methyl-2,9,12-trioxo-5-thia-1,8,11-triazabicyclo[11.3.0]hexadecane-7-carbonyl]amino]hexanoyl]amino]-15,22-dimethyl-12-(2-methylpropyl)-9-(2-methylsulfanylethyl)-5,8,11,14,17,20-hexaoxo-1-thia-4,7,10,13,16,19-hexazacyclodocosane-3-carbonyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-14-(1H-imidazol-5-ylmethyl)-4,8,20-trimethyl-3,6,12,15,21-pentaoxo-9,19-dithia-2,5,13,16,22-pentazabicyclo[9.9.2]docosane-17-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoyl]amino]prop-2-enoylamino]hexanoic acid](/img/structure/B12041675.png)



